molecular formula C26H20N4O3 B6032934 N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide

N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide

Cat. No. B6032934
M. Wt: 436.5 g/mol
InChI Key: LOHRFQNQEMZTSE-UHFFFAOYSA-N
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Description

N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. QNZ belongs to the class of isoxazolecarboxamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation, cell survival, and immune response. N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide binds to the IKKβ subunit of the IKK complex, which phosphorylates IκBα, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKKβ, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide prevents the activation of NF-κB and downstream pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various disease models. N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has also been found to enhance the immune response by increasing the production of cytokines such as IL-2 and IFN-γ. In addition, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has also been found to exhibit low toxicity and good pharmacokinetic properties in preclinical studies. However, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide. One area of research is the development of N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide derivatives with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide in other diseases such as neurodegenerative disorders and metabolic diseases. Furthermore, the combination of N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide with other therapeutic agents may provide a synergistic effect for the treatment of various diseases. Overall, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Synthesis Methods

The synthesis of N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 4-pyridinemethanol with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 6-chloromethylquinoline in the presence of a base such as potassium carbonate to form the 6-quinolinyloxy derivative. The final step involves the reaction of the 6-quinolinyloxy derivative with isoxazolecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide.

Scientific Research Applications

N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and viral infections. In cancer research, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In autoimmune disorders, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the pathogenesis of these diseases. In viral infections, N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been found to inhibit the replication of viruses such as HIV, HCV, and Dengue virus.

properties

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3/c31-26(29-25(18-5-2-1-3-6-18)19-10-13-27-14-11-19)24-16-22(33-30-24)17-32-21-8-9-23-20(15-21)7-4-12-28-23/h1-16,25H,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHRFQNQEMZTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)NC(=O)C3=NOC(=C3)COC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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